3-(2-Pentyl-1,3-dioxolan-2-YL)propanenitrile
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Overview
Description
3-(2-Pentyl-1,3-dioxolan-2-yl)propanenitrile is a chemical compound with the molecular formula C11H19NO2 It is characterized by the presence of a dioxolane ring, a nitrile group, and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pentyl-1,3-dioxolan-2-yl)propanenitrile typically involves the reaction of a suitable dioxolane derivative with a nitrile precursor. One common method is the condensation of 2-pentyl-1,3-dioxolane with acrylonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pentyl-1,3-dioxolan-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted dioxolane derivatives.
Scientific Research Applications
3-(2-Pentyl-1,3-dioxolan-2-yl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Pentyl-1,3-dioxolan-2-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and nitrile group can participate in binding interactions, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxolan-2-yl)-1-propanol: Similar structure with a hydroxyl group instead of a nitrile group.
1-(1,3-Dioxolan-2-yl)-2-propanone: Contains a ketone group in place of the nitrile group.
Propanenitrile, 3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-: Features a different substitution pattern on the dioxolane ring.
Uniqueness
3-(2-Pentyl-1,3-dioxolan-2-yl)propanenitrile is unique due to its specific combination of a pentyl chain, dioxolane ring, and nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
679829-07-3 |
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Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-(2-pentyl-1,3-dioxolan-2-yl)propanenitrile |
InChI |
InChI=1S/C11H19NO2/c1-2-3-4-6-11(7-5-8-12)13-9-10-14-11/h2-7,9-10H2,1H3 |
InChI Key |
PFOASXNCOLGWEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OCCO1)CCC#N |
Origin of Product |
United States |
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